In-depth Technical Guide: ASN-001, a Selective CYP17A1 Lyase Inhibitor
In-depth Technical Guide: ASN-001, a Selective CYP17A1 Lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ASN-001 is an orally bioavailable, non-steroidal small molecule that acts as a potent and selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting its 17,20-lyase activity. This selective inhibition of androgen synthesis has positioned ASN-001 as a promising therapeutic candidate for the treatment of androgen-dependent pathologies, most notably metastatic castration-resistant prostate cancer (mCRPC). This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and available clinical data for ASN-001.
Chemical Structure and Properties
Chemical Structure:
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A 2D representation of the ASN-001 molecule, with the IUPAC name 4-((6-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine, would be displayed here, showing the arrangement of its constituent atoms and bonds.
Chemical Identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 4-((6-fluoro-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-N-(pyridin-2-yl)thiazol-2-amine |
| CAS Number | 1429329-63-4 |
| Molecular Formula | C16H13FN2OS |
Mechanism of Action and Signaling Pathway
ASN-001 exerts its therapeutic effect by selectively inhibiting the 17,20-lyase activity of CYP17A1, a key enzyme in the steroidogenesis pathway. CYP17A1 possesses dual enzymatic functions: 17α-hydroxylase and 17,20-lyase. Both activities are crucial for the production of androgens, such as testosterone.
The selective inhibition of the 17,20-lyase activity by ASN-001 is a significant advancement. Unlike non-selective CYP17A1 inhibitors, which block both hydroxylase and lyase functions, ASN-001's targeted approach aims to reduce androgen production while potentially mitigating the side effects associated with mineralocorticoid excess that can arise from broad inhibition of the steroidogenesis pathway.[1] This selectivity may obviate the need for co-administration of corticosteroids, a common requirement for non-selective inhibitors.
CYP17A1-Mediated Steroidogenesis Pathway
The following diagram illustrates the central role of CYP17A1 in the conversion of cholesterol to androgens and the specific point of inhibition by ASN-001.
Preclinical and Clinical Data
ASN-001 has undergone preclinical evaluation and has been investigated in a Phase 1/2 clinical trial (NCT02349139) in men with metastatic castration-resistant prostate cancer. The available data from these studies are summarized below.
Quantitative Data Summary
| Parameter | Value | Study Population/Conditions | Source |
| Pharmacokinetics (300 mg QD) | |||
| Cmax | 6.7 µM | mCRPC patients | [2] |
| AUC | 80 µM.h | mCRPC patients | [2] |
| T1/2 | 21.5 h | mCRPC patients | [2] |
| Pharmacokinetics (100 mg QD) | |||
| Cmax | 3.5 µM | mCRPC patients | [3] |
| Ctrough | 1.8 µM | mCRPC patients | [3] |
| AUCτ | 52 µM.h | mCRPC patients | [3] |
| Pharmacodynamics | |||
| Testosterone Reduction | Below quantifiable limits | Abiraterone/Enzalutamide-naïve mCRPC patients | [2] |
| DHEA Reduction | Up to 80% decrease | Abiraterone/Enzalutamide-naïve mCRPC patients | [2] |
| Clinical Efficacy | |||
| PSA Decline > 50% | Observed in 3 of 3 (100%) | Abiraterone/Enzalutamide-naïve mCRPC patients at 300/400mg | [2] |
| PSA Decline > 50% | Observed in 3 of 4 (75%) | Abiraterone/Enzalutamide-naïve mCRPC patients at starting doses of 300/400mg | [4] |
| Stable Disease | Up to 18+ months | mCRPC patients with prior Abiraterone and Enzalutamide exposure | [4] |
Experimental Protocols
Detailed experimental protocols from the clinical trial NCT02349139 are not fully available in the public domain. However, based on the study's registration and published abstracts, the following methodologies can be inferred.
Clinical Trial Design (NCT02349139)
The study was a Phase 1/2, multicenter, open-label, dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of once-daily, oral ASN-001 in men with progressive mCRPC.
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Phase 1: Dose escalation cohorts (50, 100, 200, 300, and 400 mg) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.
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Phase 2: Further evaluation of the safety and efficacy at the recommended dose, with a focus on patients naïve to second-generation androgen receptor-targeted agents like abiraterone and enzalutamide.
Pharmacokinetic Assessment
Blood samples were collected at predefined time points to determine the plasma concentrations of ASN-001. Standard pharmacokinetic parameters such as Cmax (maximum concentration), Ctrough (trough concentration), AUC (area under the curve), and T1/2 (half-life) were calculated using non-compartmental analysis.
Hypothetical Experimental Workflow for PK Analysis:
Pharmacodynamic and Efficacy Assessments
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Biomarker Analysis: Serum levels of testosterone and dehydroepiandrosterone (DHEA) were measured to assess the pharmacodynamic effect of ASN-001 on androgen synthesis. These are typically measured using validated immunoassays or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Efficacy Evaluation: Clinical efficacy was primarily assessed by monitoring prostate-specific antigen (PSA) levels and by imaging studies (e.g., CT scans, bone scans) to evaluate tumor response according to RECIST criteria.
Conclusion
ASN-001 is a promising, orally active, and selective inhibitor of CYP17A1 lyase with demonstrated clinical activity in patients with metastatic castration-resistant prostate cancer. Its selective mechanism of action offers the potential for a favorable safety profile, notably the avoidance of mineralocorticoid-related side effects and the need for concomitant steroid administration. The available clinical data, though preliminary, show encouraging signs of efficacy in terms of PSA response and disease stabilization. Further clinical development and publication of more detailed preclinical and clinical data will be crucial to fully elucidate the therapeutic potential of ASN-001.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asn-Ser | C7H13N3O5 | CID 71423722 - PubChem [pubchem.ncbi.nlm.nih.gov]
